6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL
Overview
Description
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a brominated organic compound belonging to the class of chromanes. It is characterized by a bromine atom at the 6th position and a hydroxyl group at the 4th position on the chromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-ol. This can be achieved using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the chromane ring can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. Additionally, the bromine atom can influence the compound's reactivity and binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is structurally similar to other brominated chromanes, such as 6-bromo-3,4-dihydro-2H-1-benzopyran-2-ol and (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. its unique placement of the bromine and hydroxyl groups results in distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.
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Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCSGZQJXSWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277348 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-77-8 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18385-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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